1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)-
Overview
Description
1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)-, is a complex organic compound characterized by its molecular structure, which includes two methoxyphenyl groups and a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)-, typically involves the condensation of 4-methoxybenzaldehyde with 4-methoxyacetophenone under specific conditions. The reaction is often catalyzed by a strong base, such as potassium hydroxide, and conducted under reflux conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and the concentration of reagents, to optimize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions may involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and electrophiles such as alkyl halides are typically employed.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the substituents involved.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)-, exerts its effects depends on its specific application. For example, in biochemical studies, it may bind to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Acetanisole: Similar in structure but lacks the additional methoxyphenyl group.
Anisyl methyl ketone: Another compound with a methoxyphenyl group but different positioning.
Properties
IUPAC Name |
(2E)-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-4-15(13-14-5-9-17(21-2)10-6-14)19(20)16-7-11-18(22-3)12-8-16/h5-13H,4H2,1-3H3/b15-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAYGXNEKYIZQL-FYWRMAATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=CC=C(C=C1)OC)/C(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71526-40-4, 90-92-6 | |
Record name | 1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methylene)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071526404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chalcone,4'-dimethoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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